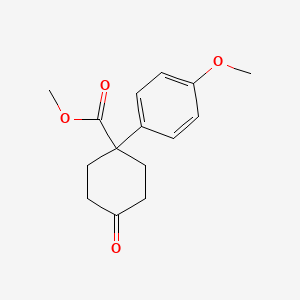

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Description

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-82-7) is an organic compound featuring a cyclohexane ring substituted with a ketone group at position 4 and a methyl ester at position 1. The 4-methoxyphenyl substituent introduces electron-donating properties via the methoxy (-OCH₃) group, influencing the compound’s electronic environment and reactivity. This compound is structurally related to various cyclohexanecarboxylate derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-18-13-5-3-11(4-6-13)15(14(17)19-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSSELYHYJYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857198 | |

| Record name | Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384264-82-7 | |

| Record name | Cyclohexanecarboxylic acid, 1-(4-methoxyphenyl)-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: The compound is utilized in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS: 1408058-16-1)

- Structure : The phenyl ring is substituted with two chlorine atoms at positions 2 and 3.

- Formula : C₁₄H₁₄Cl₂O₃.

- Molecular Weight : 305.17 g/mol.

- Key Differences: The electron-withdrawing Cl groups increase electrophilicity at the cyclohexane ring compared to the methoxy group in the target compound.

Methyl 1-(4-Chlorophenyl)-4-Oxocyclohexanecarboxylate (CAS: 1363165-99-4)

- Structure : A single chlorine substituent at the para position.

- Formula : C₁₄H₁₅ClO₃.

- Molecular Weight : 266.72 g/mol.

- Key Differences :

1-(2-Methylphenyl)-4-Oxocyclohexanecarboxylic Acid (CAS: 1385694-73-4)

- Structure : A methyl group at the ortho position of the phenyl ring; carboxylic acid replaces the ester.

- Formula : C₁₄H₁₆O₃.

- Molecular Weight : 232.27 g/mol.

- Key Differences :

Cyclohexane Ring Modifications

Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-Oxocyclohex-3-ene-1-Carboxylate

- Structure : Cyclohexene ring with a ketone and ester; substituents include 4-chlorophenyl and 4-methoxyphenyl.

- Key Differences :

Methyl 4-Hydroxycyclohexanecarboxylate

- Structure : Hydroxyl group replaces the ketone at position 4.

- Formula : C₈H₁₄O₃.

- Key Differences :

Methyl 1-Amino-4-Methylcyclohexanecarboxylate (CAS: 181300-38-9)

- Structure: Amino (-NH₂) and methyl groups on the cyclohexane ring.

- Formula : C₁₁H₂₂N₂O₂.

- Molecular Weight : 214.3 g/mol.

- Key Differences: The amino group introduces basicity, enabling participation in acid-base reactions. Potential for Schiff base formation, expanding applications in coordination chemistry .

Comparative Data Table

Biological Activity

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methoxy group attached to a phenyl ring. The compound's molecular formula is with a molecular weight of approximately 262.30 g/mol. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate | S. aureus | 16 µg/mL |

2. Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in models of oxidative stress. For example, methyl derivatives demonstrated the ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide in vitro, indicating potential applications in neurodegenerative diseases.

- Case Study : In a study involving PC12 cells, this compound showed comparable neuroprotection to established antioxidants like quercetin at concentrations of 10 µM.

3. Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Research indicates that compounds with similar structures can act as AChE inhibitors, enhancing acetylcholine levels in the brain.

- Research Findings :

- The IC50 value for this compound was found to be around 190 nM, demonstrating moderate inhibition compared to standard inhibitors.

- Molecular docking studies suggest that the methoxy group plays a significant role in binding affinity to the AChE active site.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter breakdown, thus enhancing neurotransmission.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate, and what factors influence the choice of method?

- Key Methods :

- Phase Transfer Catalysis (PTC) : Cyclohexanone reacts with a carbanion derived from 4-methoxyphenyl acetonitrile using PEG-400 or Aliquate-336 as catalysts. This method is favored for scalability and mild conditions .

- Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives under basic conditions (e.g., NaOH in ethanol), forming cyclohexenone intermediates. Temperature control (reflux) and solvent polarity are critical for regioselectivity .

- Factors Influencing Method Choice :

- Yield Optimization : PTC methods achieve higher yields (~75–85%) but require precise stoichiometric ratios .

- By-product Management : Chromatographic purification (e.g., silica gel) is often necessary to isolate the target compound from Michael addition by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Techniques and Analysis :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and carbonyl (C=O) environments via splitting patterns .

- ¹³C NMR : Confirm the cyclohexanone carbonyl at δ ~205–210 ppm and ester carbonyl at δ ~165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 318 for C₁₆H₁₈O₄) validate molecular weight, while fragmentation patterns confirm substituent stability .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., envelope vs. half-chair cyclohexane conformations) and validates bond lengths/angles .

Q. What are the typical chemical reactions this compound undergoes, and what reagents are commonly employed?

- Reactions and Reagents :

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the 4-oxo group to a hydroxyl, forming a cyclohexanol derivative .

- Oxidation : KMnO₄ in acidic conditions oxidizes the cyclohexane ring to a diketone, useful for further functionalization .

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the ester to a carboxylic acid, enabling salt formation or coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Michael additions by stabilizing transition states .

- Catalyst Screening : Testing alternative PTCs (e.g., tetrabutylammonium bromide) can reduce side reactions in carbanion-based syntheses .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes thermal decomposition of sensitive intermediates .

- Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| PEG-400, 25°C | 72 | 88 |

| Aliquate-336, 40°C | 85 | 92 |

| Source: Adapted from phase transfer catalysis trials . |

Q. How can computational methods aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

- Computational Tools :

- DFT Calculations : Predict regioselectivity in Michael additions by analyzing frontier molecular orbitals (FMOs) of chalcone intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., cyclohexane ring puckering in polar vs. non-polar solvents) .

- Case Study : MD simulations revealed that the half-chair conformation (puckering parameters Q = 0.477 Å, θ = 50.6°) is energetically favored in ethanol, aligning with experimental X-ray data .

Q. What strategies are effective in resolving contradictions in spectroscopic data arising from dynamic molecular processes?

- Resolution Approaches :

- Variable-Temperature NMR : Detect coalescence of split signals (e.g., methoxy groups) to identify rotational barriers or ring-flipping dynamics .

- Crystallographic Disorder Analysis : Refine X-ray data with multi-conformational models (e.g., 68.4% occupancy for the major envelope conformation vs. 31.6% for a screw-boat) .

- Example : In a crystal structure study, C–H···O interactions (2.7–3.1 Å) explained discrepancies between NMR-derived and X-ray-observed conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.